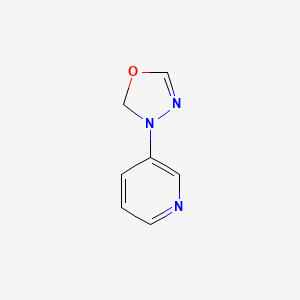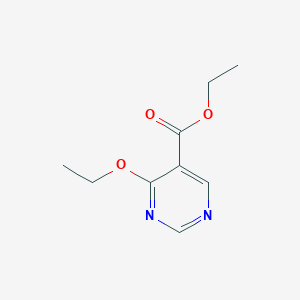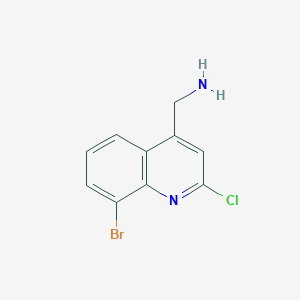
Aluminiumphosphatehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminiumphosphatehydrate, also known as aluminium phosphate hydrate, is a chemical compound with the empirical formula AlPO₄·xH₂O. It is commonly utilized in various industrial, commercial, and scientific applications due to its unique properties. This compound occurs naturally as the mineral berlinite and is known for its framework structures similar to zeolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminiumphosphatehydrate can be synthesized through several methods. One common method involves the reaction of aluminium sulfate with phosphoric acid. The process typically includes the following steps :
- Aluminium sulfate (Al₂(SO₄)₃) reacts with phosphoric acid (H₃PO₄) under controlled conditions.
- The resulting solution is filtered to remove impurities.
- Upon cooling, crystalline aluminium phosphate precipitates out of the solution, which can be collected and dried for use.
Industrial Production Methods
In industrial settings, aluminium phosphate gel is produced by adding solutions of aluminium salt and alkaline phosphate salt to water while maintaining the pH under stirring to obtain the precipitate. This precipitate is then sterilized to obtain the aluminium phosphate gel .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminiumphosphatehydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Although aluminium phosphate itself is relatively stable, it can participate in redox reactions when combined with other reactive species.
Substitution: this compound can undergo substitution reactions, particularly in acidic or basic environments.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid (HCl) and nitric acid (HNO₃), which can dissolve the compound to form various products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with hydrochloric acid can produce aluminium chloride and phosphoric acid .
Applications De Recherche Scientifique
Aluminiumphosphatehydrate has a wide range of scientific research applications, including :
Chemistry: Used as a catalyst and ion-exchanger in various chemical processes.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance immune responses.
Medicine: Utilized in antacids to neutralize excess stomach acid.
Industry: Applied in the manufacturing of ceramics, glass, and refractory materials due to its heat resistance and adhesive properties.
Mécanisme D'action
The mechanism by which aluminiumphosphatehydrate exerts its effects varies depending on its application. In vaccines, for example, it acts as an adjuvant by enhancing the immune response through several proposed mechanisms :
Depot Effect: Slow release of the antigen at the injection site.
Phagocytosis: Uptake by antigen-presenting cells.
Activation of Pro-inflammatory Pathways: Activation of the NLRP3 signaling pathway.
Host Cell DNA Release: Induction of immune responses through host cell DNA release.
Comparaison Avec Des Composés Similaires
Aluminiumphosphatehydrate can be compared with other similar compounds, such as aluminium hydroxide and aluminium dihydrogen phosphate . While all these compounds share some common properties, this compound is unique in its framework structure and specific applications:
Aluminium Hydroxide: Commonly used in antacids and as a vaccine adjuvant.
Aluminium Dihydrogen Phosphate: Used in dental cements, metal coatings, and refractory binders.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to participate in diverse chemical reactions make it an essential material in scientific research and industrial processes.
Propriétés
Numéro CAS |
66905-65-5 |
|---|---|
Formule moléculaire |
AlH2O5P |
Poids moléculaire |
139.97 g/mol |
Nom IUPAC |
aluminum;phosphate;hydrate |
InChI |
InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
Clé InChI |
FIQKTHSUXBJBCQ-UHFFFAOYSA-K |
SMILES canonique |
O.[O-]P(=O)([O-])[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)




![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)




